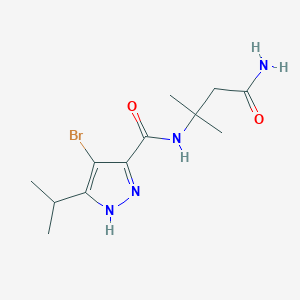![molecular formula C22H37N3O B7037181 [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol](/img/structure/B7037181.png)
[3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Propyl bromide, sodium hydride
Conditions: Anhydrous conditions
Reaction: Alkylation of pyrrolidine ring
Step 3: Addition of Piperazine Moiety
Reagents: 1-(2-bromoethyl)-4-propylpiperazine, potassium carbonate
Conditions: Reflux in acetonitrile
Reaction: Nucleophilic substitution
Step 4: Addition of Methanol Group
Reagents: Formaldehyde, sodium borohydride
Conditions: Room temperature
Reaction: Reduction to form methanol group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the propyl group and the piperazine moiety. The final step involves the addition of the methanol group.
-
Step 1: Synthesis of Pyrrolidine Ring
Reagents: 1,4-dibromobutane, ammonia
Conditions: Reflux in ethanol
Reaction: Formation of pyrrolidine ring through cyclization
Chemical Reactions Analysis
Types of Reactions
[3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Reagents: Lithium aluminum hydride, sodium borohydride
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Halogens, alkyl halides
Conditions: Varies depending on the substituent
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for receptor binding studies or as a probe for investigating cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-Propyl-1-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
- [3-Propyl-1-[[2-(4-ethylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
- [3-Propyl-1-[[2-(4-butylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
Uniqueness
The uniqueness of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-3-9-22(19-26)10-12-24(18-22)17-20-7-5-6-8-21(20)25-15-13-23(11-4-2)14-16-25/h5-8,26H,3-4,9-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTYLLCAIGBNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)CC2=CC=CC=C2N3CCN(CC3)CCC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-Difluoro-4-[(4-fluoro-3-methylphenyl)methyl]-1,4-oxazepane](/img/structure/B7037098.png)

![[1-[(3-Ethoxy-2-propoxyphenyl)methyl]-3-propylpyrrolidin-3-yl]methanol](/img/structure/B7037122.png)
![[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7037126.png)
![2-oxo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7037136.png)
![2-[[2-oxo-2-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]amino]ethyl]amino]benzamide](/img/structure/B7037137.png)
![[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol](/img/structure/B7037139.png)
![[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037141.png)
![3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037155.png)
![[(2S,4S)-1-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037163.png)
![2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide](/img/structure/B7037164.png)
![4-[5-Chloro-2-(2-cyclopropylethoxy)phenyl]sulfonyl-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine](/img/structure/B7037171.png)

![1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea](/img/structure/B7037198.png)
